三苯甲基-PEG8-叠氮化物

描述

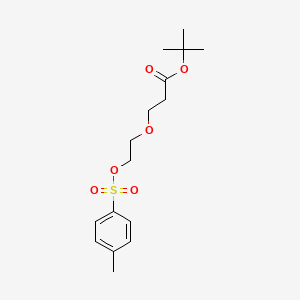

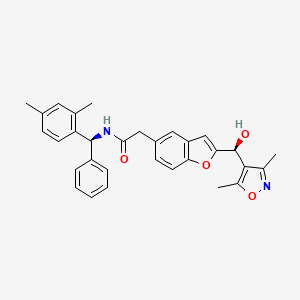

Trityl-PEG8-Azide is a PEG derivative containing an azide group and a trityl protected ester . The trityl group can be removed under acid conditions or hydrogenolysis . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of Trityl-PEG8-Azide involves the use of azide ion as a nucleophile in S N 2 reactions . The azide ion is the conjugate base of hydrazoic acid, HN3 . Despite being only weakly basic, N3 is an extremely good nucleophile . In S N 2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3, resulting in alkyl azides .Molecular Structure Analysis

The molecular weight of Trityl-PEG8-Azide is 393.5 g/mol . The molecular formula is C17H35N3O7 . It contains a total of 95 bonds, including 48 non-H bonds, 20 multiple bonds, 28 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 positively charged N, and 8 ethers (aliphatic) .Chemical Reactions Analysis

Trityl-PEG8-Azide is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

The exact mass of Trityl-PEG8-Azide is 637.34 . The elemental analysis shows that it contains C, 65.91; H, 7.43; N, 6.59; O, 20.07 .科学研究应用

生物偶联

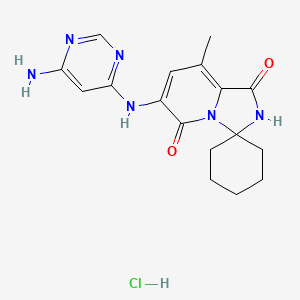

三苯甲基-PEG8-叠氮化物被认为是一种用于生物偶联的不可裂解连接体 {svg_1}. 这意味着它可以用来连接两个生物分子,这是许多生物和制药应用中的一个关键过程。

荧光成像

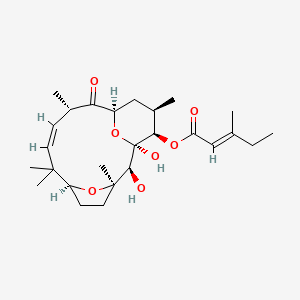

三苯甲基自由基作为全有机生物成像剂引起了人们的兴趣,它结合了荧光和顺磁性 {svg_2}. 水溶性三 (三氯苯基) 甲基自由基衍生物表现出红色双峰发射 {svg_3}. 这使得它们适合于荧光成像,这是一种用于可视化生物样品中细胞和亚细胞结构的技术。

细胞摄取研究

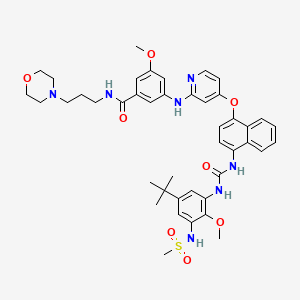

三苯甲基自由基在水中的溶解度是通过用寡聚乙二醇 (OEG) 链进行功能化来实现的 {svg_4}. 该特性允许材料被细胞成功摄取,如巨噬细胞培养中所证明 {svg_5}. 这为研究细胞过程和药物递送机制开辟了可能性。

有机发光器件 (OLED)

稳定的三 (2,4,6-三氯苯基) 甲基自由基 (TTM) 及其衍生物代表了一类在橙色到近红外光谱中发射的荧光开壳分子 {svg_6}. 这些分子代表了克服传统闭壳发射体自旋统计问题的有希望的候选者,这是 OLED 效率的限制因素 {svg_7}.

生物医学 EPR 成像中的磁性探针

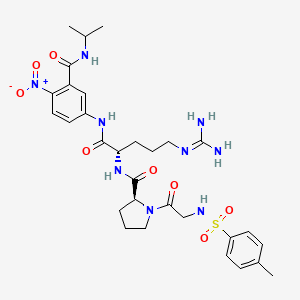

芬兰自由基,一类可被渲染为水溶性的非荧光三苯甲基自由基,已被用作生物医学电子顺磁共振 (EPR) 成像中的磁性探针 {svg_8}. 这些自由基自旋标记表现出低毒性和窄的单线共振,从而实现高对比度和优异的图像质量 {svg_9}.

新型稳定顺磁试剂的合成

三苯甲基自由基已被用于合成新型稳定顺磁试剂 {svg_10}. 这些试剂,也称为自旋标记和自旋探针,被用于化学、生物学和医学等各个研究领域 {svg_11}.

作用机制

Target of Action

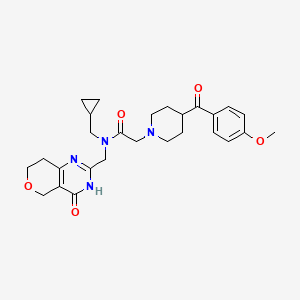

Trityl-PEG8-azide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Trityl-PEG8-azide contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a type of click chemistry, a term used to describe reactions that are high yielding, wide in scope, and easy to perform . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Trityl-PEG8-azide is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using Trityl-PEG8-azide to create PROTACs, specific proteins can be targeted for degradation, altering the levels of these proteins within the cell .

Pharmacokinetics

It is known that the compound is a peg derivative, which generally increases solubility in aqueous media This could potentially enhance its bioavailability

Result of Action

The result of Trityl-PEG8-azide’s action is the selective degradation of target proteins within the cell . By altering the levels of specific proteins, cellular processes can be modulated, potentially leading to therapeutic effects.

Action Environment

Environmental factors that could influence the action of Trityl-PEG8-azide include pH and temperature, as these can affect the stability of the compound and the efficiency of the click chemistry reactions it undergoes . Additionally, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction

安全和危害

The safety data sheet suggests that in case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

生化分析

Biochemical Properties

Trityl-PEG8-azide interacts with various biomolecules through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Cellular Effects

As a component of PROTACs, it plays a role in the selective degradation of target proteins within cells .

Molecular Mechanism

The molecular mechanism of Trityl-PEG8-azide involves its role as a linker in PROTACs . It enables the formation of these molecules, which bind to an E3 ubiquitin ligase and a target protein, leading to the degradation of the target protein .

属性

IUPAC Name |

[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEFSMLZCBKWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B611407.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)